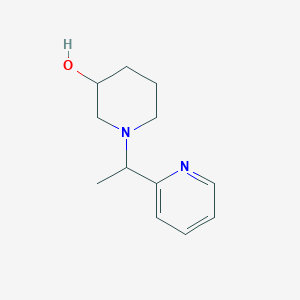

1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(1-pyridin-2-ylethyl)piperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-10(12-6-2-3-7-13-12)14-8-4-5-11(15)9-14/h2-3,6-7,10-11,15H,4-5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKDJNGOSFJDSOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Stereochemical Resolution and Analysis of 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol

Executive Summary

The molecular scaffold 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol represents a classic "privileged structure" in medicinal chemistry, frequently serving as a pharmacophore in GPCR ligands (e.g., histamine, opioid, and serotonin receptors). However, its development is complicated by the presence of two distinct chiral centers: the exocyclic benzylic-like position on the ethyl linker and the endocyclic C3 position of the piperidine ring.

This guide addresses the technical challenge of synthesizing, resolving, and characterizing the four resulting stereoisomers. Unlike simple enantiomeric pairs, the presence of diastereomers requires a bifurcated purification strategy utilizing both achiral (flash) and chiral (SFC) chromatography.

Part 1: Structural Analysis & Stereochemical Landscape

The Chiral Centers

The molecule possesses two stereogenic centers, generating a chemical space of

-

Center A (Exocyclic): The C1 position of the ethyl group attached to the pyridine ring. This center is particularly labile to racemization under harsh acidic conditions due to the electron-withdrawing nature of the pyridine ring facilitating benzylic-type carbocation formation.

-

Center B (Endocyclic): The C3 position of the piperidine ring bearing the hydroxyl group. This center is generally configurationally stable.

Stereoisomer Relationships

Understanding the relationship between these isomers is critical for separation. We do not merely have enantiomers; we have diastereomeric pairs which possess distinct physical properties (NMR shifts, melting points, solubility).

-

Pair 1 (Enantiomers): (1R, 3R) and (1S, 3S) — Trans-like relationship relative to the plane.

-

Pair 2 (Enantiomers): (1R, 3S) and (1S, 3R) — Cis-like relationship.

-

Relationship between Pair 1 and Pair 2: Diastereomers.

Figure 1: Stereochemical map showing the relationship between the four isomers. Diastereomers can often be separated by standard Flash Chromatography, while enantiomeric pairs require Chiral SFC.

Part 2: Synthetic Strategies

For drug discovery campaigns requiring rapid access to all isomers, a non-selective synthesis followed by chiral resolution is often more time-efficient than four parallel asymmetric syntheses.

Route A: Reductive Amination (High Throughput)

This route generates all four isomers simultaneously.

-

Reagents: 2-Acetylpyridine + 3-Hydroxypiperidine (racemic).

-

Catalyst: Titanium(IV) isopropoxide

(Lewis acid to facilitate imine formation). -

Reductant: Sodium triacetoxyborohydride

(Mild, minimizes pyridine reduction).

Protocol:

-

Dissolve 2-acetylpyridine (1.0 eq) and 3-hydroxypiperidine (1.2 eq) in anhydrous DCE.

-

Add

(1.5 eq) and stir for 6 hours to form the imine/enamine species. -

Add

(2.0 eq) in portions. -

Critical Step: Quench with saturated aqueous

to ensure the basic amine product is in the organic layer during extraction.

Route B: Stereoselective Assembly (Targeted)

If a specific isomer (e.g., 1R, 3R) is identified as the eutomer (active isomer), a stereoselective route is preferred to reduce waste.

-

Starting Material A: (S)-1-(Pyridin-2-yl)ethan-1-amine (Commercial or via Ellman’s Sulfinamide synthesis).

-

Starting Material B: (R)-3-Hydroxypiperidine (Commercial).

-

Coupling:

alkylation is difficult due to steric hindrance. Reductive amination using the ketone precursor of the piperidine is preferred, but requires careful control of the reducing agent to prevent racemization.

Part 3: Purification & Resolution Protocols

Separating basic amines containing pyridine rings is notoriously difficult on silica gel due to peak tailing (interaction with silanols). Supercritical Fluid Chromatography (SFC) is the superior methodology here.

Step 1: Achiral "Cleanup"

Before chiral separation, remove regioisomers and impurities.

-

Column: C18 Reverse Phase (high pH stable).

-

Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.

-

Rationale: High pH suppresses protonation of the piperidine nitrogen, improving peak shape and retention.

Step 2: Chiral Resolution (SFC)

This is the definitive method for separating the 4 isomers.

Method Parameters:

| Parameter | Setting | Technical Rationale |

|---|---|---|

| Column | Chiralpak IG or AD-H | Amylose-based selectors typically show better recognition for pyridine-containing amines. |

| Mobile Phase |

Workflow Diagram:

Figure 2: Purification workflow from crude synthesis to isolated enantiopure isomers.

Part 4: Analytical Characterization

Once separated, assigning absolute configuration is necessary.

NMR Spectroscopy (Diastereomeric Differentiation)

Diastereomers (e.g., R,R vs R,S) will show distinct chemical shifts in

-

Observation: The methyl doublet of the ethyl group often shifts significantly between diastereomers due to the anisotropic effect of the piperidine ring.

-

Validation: If two peaks are observed in the NMR of a "pure" fraction, it indicates incomplete separation of diastereomers, not enantiomers (enantiomers are NMR silent relative to each other in achiral solvents).

X-Ray Crystallography

The gold standard for absolute configuration.

-

Derivatization: If the oil does not crystallize, react the secondary alcohol (C3-OH) with p-bromobenzoic acid. The heavy bromine atom facilitates anomalous dispersion phasing.

Part 5: Pharmacological Implications[1]

In drug development, the Eutomer (active isomer) often displays 100-1000x higher potency than the Distomer (inactive isomer).

-

Binding Pocket Fit: The C3-hydroxyl group often engages in H-bonding with receptor residues (e.g., Aspartate). The orientation (axial vs equatorial) is determined by the C3 chirality.

-

Metabolic Stability: The exocyclic chiral center (C1-ethyl) is a metabolic soft spot. CYP450 enzymes may preferentially hydroxylate or dealkylate specific stereoisomers.

References

-

Reductive Amination Methodologies: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996.

-

Chiral Separation of Basic Amines: West, C., et al. "Supercritical Fluid Chromatography of basic compounds: A study of the additives." Journal of Chromatography A, 2011.

-

Synthesis of Chiral Pyridine Derivatives: Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 2002.

-

Stereochemistry Nomenclature: IUPAC. "Basic Terminology of Stereochemistry." Pure and Applied Chemistry, 1996.

Methodological & Application

Application Note: Synthesis Protocols for 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol

Abstract & Scope

The scaffold 1-(1-(pyridin-2-yl)ethyl)piperidin-3-ol represents a privileged structural motif in medicinal chemistry, often serving as a pharmacophore in GPCR antagonists and kinase inhibitors. Its amphiphilic nature, combining a polar hydroxyl group with a basic pyridine-piperidine core, makes it valuable for modulating solubility and target binding affinity.

This application note details the synthesis of this molecule, prioritizing Titanium(IV) Isopropoxide-mediated reductive amination as the "Gold Standard" protocol. Unlike standard reductive aminations which often stall with sterically hindered aromatic ketones like 2-acetylpyridine, the titanium-mediated route ensures high conversion by effectively scavenging water and activating the carbonyl. An alternative alkylation strategy is provided for context but flagged for specific limitations.

Retrosynthetic Analysis & Strategy

The structural complexity of the target arises from the chiral center at the ethyl linker (created during synthesis) and the existing chiral center on the piperidine ring (C3).

Strategic Disconnections

-

Route A (Primary): Reductive amination of 2-acetylpyridine with piperidin-3-ol . This is the most convergent route, building the C-N bond directly.

-

Route B (Secondary): Nucleophilic substitution (Alkylation) of piperidin-3-ol with a 1-(pyridin-2-yl)ethyl electrophile (e.g., halide or mesylate). Note: This route is prone to E2 elimination side reactions yielding 2-vinylpyridine.

Pathway Visualization

Figure 1: Retrosynthetic logic flow comparing the robust Reductive Amination (Solid lines) vs. Alkylation (Dashed lines).

Protocol A: Ti(IV)-Mediated Reductive Amination (Recommended)

Rationale

Direct reductive amination of acetophenones (or acetylpyridines) with secondary amines using NaBH(OAc)₃ is often sluggish due to steric hindrance and the lower electrophilicity of the ketone compared to aldehydes. Titanium(IV) isopropoxide (Ti(OiPr)₄) serves a dual function:

-

Lewis Acid: Activates the carbonyl oxygen.

-

Dehydrating Agent: Irreversibly traps water produced during imine/enamine formation, driving the equilibrium forward.

Materials

-

Ketone: 2-Acetylpyridine (1.0 equiv)

-

Amine: Piperidin-3-ol hydrochloride (1.2 equiv)

-

Base: Triethylamine (TEA) (1.2 equiv, if using amine salt)

-

Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)

-

Reductant: Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

Step-by-Step Procedure

Step 1: Imine Formation (The "Titanium Push")

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Loading: Add Piperidin-3-ol HCl (1.65 g, 12 mmol) and Absolute EtOH (20 mL).

-

Neutralization: Add Triethylamine (1.67 mL, 12 mmol) and stir for 10 minutes to liberate the free amine.

-

Addition: Add 2-Acetylpyridine (1.21 g, 10 mmol) followed by Titanium(IV) isopropoxide (5.9 mL, 20 mmol) via syringe. Caution: Ti(OiPr)₄ is moisture sensitive.

-

Incubation: Stir the reaction mixture at ambient temperature (20–25 °C) for 12–16 hours. The solution typically turns slightly yellow/orange, indicating imine/titanium complex formation.

Step 2: Reduction[1]

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Reduction: Carefully add NaBH₄ (0.57 g, 15 mmol) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur.

-

Completion: Allow the mixture to warm to room temperature and stir for an additional 2–4 hours. Monitor by LC-MS for the disappearance of the imine intermediate (

).

Step 3: Workup (The "Titanium Crash")

Crucial Step: Quenching titanium reactions requires specific care to avoid forming unfilterable emulsions.

-

Quench: Add 5 mL of water followed by 20 mL of 2M NaOH or NH₄OH . A heavy white/gray precipitate (TiO₂) will form.

-

Filtration: Dilute with Ethyl Acetate (EtOAc, 50 mL) and filter the slurry through a pad of Celite. Wash the pad thoroughly with EtOAc.

-

Extraction: Transfer filtrate to a separatory funnel. Separate phases. Extract the aqueous layer 2x with EtOAc.

-

Drying: Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

Expected Yield & Data

-

Yield: 75–85% (Crude oil)

-

Appearance: Viscous yellow to amber oil.

-

MS (ESI): Calculated for C₁₂H₁₈N₂O [M+H]⁺: 207.14. Found: 207.2.

Protocol B: Alkylation (Alternative)

Context: Use this route only if the reductive amination fails or if you possess the specific halide precursor. Risk: High probability of elimination to 2-vinylpyridine.

Procedure Summary

-

Dissolve Piperidin-3-ol (1.0 equiv) in Acetonitrile (MeCN) .

-

Add K₂CO₃ (3.0 equiv) and catalytic KI (0.1 equiv).

-

Add 2-(1-chloroethyl)pyridine (1.0 equiv). Note: This reagent is unstable; prepare fresh from 1-(pyridin-2-yl)ethanol + SOCl₂.

-

Heat to 60 °C for 4–6 hours.

-

Filter salts and concentrate. Purify via column chromatography.

Purification & Stereochemistry

The product contains two chiral centers :

-

C3 of Piperidine: Fixed if starting material is enantiopure (e.g., (R)-3-hydroxypiperidine).

-

C1 of Ethyl Linker: Formed as a racemic mixture during reduction.

Consequently, the product is obtained as a mixture of diastereomers (e.g., (1R, 3R) and (1S, 3R)).

Separation Protocol

-

Flash Chromatography:

-

Stationary Phase: Silica Gel (amine-functionalized silica is preferred to reduce tailing).

-

Eluent: DCM:MeOH:NH₄OH (90:9:1).

-

Result: Diastereomers may co-elute or show partial separation.

-

-

Preparative HPLC (For Isomer Isolation):

-

Column: C18 Reverse Phase (e.g., XBridge C18).

-

Buffer: 10 mM Ammonium Bicarbonate (pH 10) / Acetonitrile gradient.

-

Note: High pH is essential to keep the basic amine neutral and improve peak shape.

-

Analytical Characterization (Reference Data)

| Technique | Expected Signal / Result | Interpretation |

| 1H NMR (400 MHz, CDCl3) | δ 8.5 (d, 1H), 7.6 (t, 1H), 7.4 (d, 1H), 7.1 (t, 1H) | Pyridine aromatic protons. |

| δ 3.6 - 3.8 (m, 1H) | CH-OH (Piperidine C3). | |

| δ 3.5 (q, 1H) | CH-N (Benzylic/Ethyl linker). | |

| δ 1.4 (d, 3H) | Methyl group of the ethyl linker. | |

| LC-MS | m/z = 207.2 [M+H]+ | Confirms molecular weight. |

References

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds: A one-pot synthesis of tertiary amines." Journal of the Chemical Society, Perkin Transactions 1, 1359-1360. Link

-

Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry, 55(8), 2552–2554.[2] Link[2]

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Matassini, C., et al. (2020). "The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines." Current Organic Chemistry, 24. Link

Sources

Mastering the Derivatization of 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol: A Guide for Synthetic and Medicinal Chemists

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the chemical derivatization of 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol, a versatile heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The strategic modification of the secondary hydroxyl group is paramount for modulating the physicochemical and pharmacological properties of this privileged structural motif. This document elucidates the underlying chemical principles and furnishes field-proven methodologies for three key transformations: O-acylation (esterification), O-alkylation (etherification), and carbamoylation. Each protocol is designed to ensure high chemoselectivity, addressing the synthetic challenges posed by the presence of two basic nitrogen centers. This guide is intended for researchers, scientists, and drug development professionals seeking to expand their chemical library and optimize lead compounds based on the pyridinyl-piperidine framework.

Introduction: The Strategic Importance of Derivatization

The compound this compound represents a confluence of two key pharmacophores: the pyridine ring, a common feature in numerous bioactive molecules, and the piperidine-3-ol moiety, which provides a handle for introducing molecular diversity. The secondary hydroxyl group is a prime target for derivatization, enabling the exploration of structure-activity relationships (SAR) by systematically altering lipophilicity, hydrogen bonding capacity, and metabolic stability. However, the presence of both a weakly basic pyridine nitrogen and a more basic piperidine nitrogen necessitates careful selection of reaction conditions to achieve selective O-derivatization while avoiding undesired N-acylation or N-alkylation. This guide provides a rational approach to navigating these synthetic challenges.

Core Principles of Chemoselective Derivatization

The successful derivatization of the hydroxyl group in this compound hinges on exploiting the differences in nucleophilicity between the oxygen and nitrogen atoms. Generally, under basic conditions, both the hydroxyl group and the piperidine nitrogen can be nucleophilic. In contrast, under acidic conditions, the nitrogen atoms are protonated, rendering them non-nucleophilic and thereby favoring O-acylation. The choice of reagents, catalysts, and reaction conditions is therefore critical for directing the transformation to the desired hydroxyl group.

Experimental Protocols

O-Acylation (Esterification)

The introduction of an ester functionality is a classic strategy to modify the properties of a lead compound. Two highly effective and mild methods are presented here: the Steglich esterification and the Mitsunobu reaction.

The Steglich esterification is a powerful method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP), to facilitate the esterification of alcohols with carboxylic acids under mild, neutral conditions.[1][2][3][4][5] This method is particularly advantageous for substrates that are sensitive to acidic or strongly basic conditions.

Reaction Workflow: Steglich Esterification

Caption: Workflow for Steglich esterification.

Materials:

-

This compound

-

Carboxylic acid of choice (1.2 equivalents)

-

N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 equivalents)

-

4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of this compound (1.0 equivalent) and the carboxylic acid (1.2 equivalents) in anhydrous DCM, add DMAP (0.1 equivalents).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Add DCC (1.5 equivalents) portion-wise to the solution.

-

Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired ester.

Expert Insight: The use of DMAP is crucial for the efficient formation of esters, as it acts as an acyl transfer agent.[1] Without it, the reaction is significantly slower and may lead to the formation of N-acylurea side products.

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with inversion of stereochemistry at the alcohol carbon.[6][7][8][9][10] This reaction proceeds under mild, neutral conditions using triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Caption: Workflow for Williamson ether synthesis.

Materials:

-

This compound

-

Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

-

Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a suspension of NaH (1.2 equivalents) in anhydrous THF or DMF under an inert atmosphere, add a solution of this compound (1.0 equivalent) in the same solvent dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 6-18 hours. Gentle heating (e.g., to 60 °C) may be required for less reactive alkyl halides. Monitor the reaction by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Expert Insight: The piperidine nitrogen is more basic than the pyridine nitrogen and could potentially be alkylated. However, the use of a strong, sterically hindered base like NaH favors the deprotonation of the less sterically hindered hydroxyl group. Quaternization of the pyridine nitrogen is also a possibility with highly reactive alkylating agents, but this can often be minimized by careful control of stoichiometry and reaction temperature.

Carbamoylation

Carbamates are important functional groups in medicinal chemistry, often serving as isosteres for amides and esters. They can be readily prepared from the parent alcohol by reaction with an isocyanate or a suitable carbamoylating agent.

The reaction of an alcohol with an isocyanate is a straightforward and high-yielding method for the synthesis of carbamates. [11][12][13]This reaction is typically performed in an aprotic solvent and may be catalyzed by a tertiary amine base.

Reaction Workflow: Carbamoylation with Isocyanates

Caption: Workflow for carbamoylation with isocyanates.

Materials:

-

This compound

-

Isocyanate of choice (1.1 equivalents)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (optional, 0.1 equivalents)

-

Hexanes or other suitable solvent for crystallization

Procedure:

-

Dissolve this compound (1.0 equivalent) in anhydrous DCM or THF under an inert atmosphere.

-

Add the isocyanate (1.1 equivalents) to the solution. If the reaction is slow, a catalytic amount of triethylamine can be added.

-

Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product can often be purified by crystallization from a suitable solvent system (e.g., DCM/hexanes) or by silica gel column chromatography if necessary.

Trustworthiness Note: Isocyanates are highly reactive and moisture-sensitive. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

Data Presentation and Characterization

All synthesized derivatives should be characterized thoroughly to confirm their structure and purity. The following table provides a template for summarizing key data.

| Derivative Type | Reagent (R-group) | Yield (%) | ¹H NMR (Key Shifts, ppm) | ¹³C NMR (Key Shifts, ppm) | MS (m/z) |

| Ester | Acetyl chloride | ||||

| Benzoyl chloride | |||||

| Ether | Methyl iodide | ||||

| Benzyl bromide | |||||

| Carbamate | Phenyl isocyanate | ||||

| Ethyl isocyanate |

Conclusion

The protocols detailed in this application note provide a robust framework for the derivatization of the hydroxyl group of this compound. By carefully selecting the appropriate synthetic methodology, researchers can efficiently generate a diverse library of analogues for biological screening and lead optimization. The principles of chemoselectivity discussed herein are broadly applicable to other complex molecules bearing multiple reactive functional groups.

References

-

Neises, B.; Steglich, W. Simple Method for the Esterification of Carboxylic Acids. Angew. Chem. Int. Ed.1978 , 17 (7), 522-524. [Link]

-

Steglich esterification. In Wikipedia; 2023. [Link]

-

Organic Chemistry Portal. Mitsunobu Reaction. [Link]

-

Mitsunobu reaction. In Wikipedia; 2023. [Link]

-

Mitsunobu Reaction. [Link]

-

Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Med. Chem. Lett.2013 , 4 (11), 1042-1047. [Link]

-

Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules2021 , 26 (16), 4966. [Link]

-

Chemistry Steps. Williamson Ether Synthesis. [Link]

-

SynArchive. Steglich Esterification. [Link]

-

Williamson ether synthesis. In Wikipedia; 2023. [Link]

-

JoVE. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

Chinese Chemical Society. Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. [Link]

-

University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]

-

Lumen Learning. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook. [Link]

-

ResearchGate. The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation. [Link]

- Google Patents.

- Google Patents. EP0019899B1 - Derivatives of 3,4,5-trihydroxypiperidine, processes for their preparation, and their use as medicines and in animal food.

-

Isocyanate. In Wikipedia; 2023. [Link]

-

ResearchGate. The approach for the synthesis of carbamate B. [Link]

-

Stack Exchange. What are the roles of pyridine and DCM in the acylation of an alcohol? [Link]

-

National Center for Biotechnology Information. Scheme 3, Synthesis of the piperidine modification analogs. [Link]

-

ResearchGate. Research Article N-(4-aminophenyl)piperidine Derivatization to Improve Organic Acid Detection with Supercritical Fluid Chromatog. [Link]

-

Ziering, A.; Motchane, A.; Lee, J. Piperidine Derivatives. IV. 1,3-Disubstituted-4-aryl-4-acyloxy Piperidines. J. Org. Chem.1957 , 22 (12), 1521-1528. [Link]

-

National Center for Biotechnology Information. Isocyanate-based multicomponent reactions. [Link]

-

National Center for Biotechnology Information. Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. [Link]

- Patsnap. Preparation method of (S)-N-BOC-3-hydroxypiperidine.

- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

-

National Center for Biotechnology Information. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]

-

Chinese Chemical Society. Introduction of the Formyl Group at the meta- or para-Position of Pyridines Through Regioselectivity Switch. [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

- Google Patents.

-

ACS Publications. Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]

-

Royal Society of Chemistry. Efficient and chemoselective alkylation of amines/amino acids using alcohols as alkylating reagents under mild conditions. [Link]

-

Poliuretanos. 1.2.1 - Isocyanate Reactions. [Link]

- Google Patents.

-

Organic Syntheses. Esterification of Carboxylic Acids with. [Link]

-

ResearchGate. What conditions are required to react isocyanate with COOH or OH groups? [Link]

-

Poliuretanos. 1.2.3 - Commercial Isocyanates. [Link]

-

Adv. J. Chem. A. Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. [Link]

-

FULIR. Syntheses of Amino Alcohols and Chiral C2-Symmetric Bisoxazolines Derived from O-Alkylated R-4-Hydroxyphenylglycine and S-Tyrosine. [Link]

- Google Patents. CN103204801A - Synthesis method for N-Boc-3-piperidone.

-

Chemical Review and Letters. Synthesis and crystallization procedure of piperidin-4-one and its derivatives. [Link]

Sources

- 1. Steglich Esterification [organic-chemistry.org]

- 2. Steglich esterification - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile [jove.com]

- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 6. Mitsunobu Reaction [organic-chemistry.org]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. atlanchimpharma.com [atlanchimpharma.com]

- 10. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Isocyanate - Wikipedia [en.wikipedia.org]

- 12. poliuretanos.net [poliuretanos.net]

- 13. researchgate.net [researchgate.net]

Application Note & Protocol: A Modular Approach to the Asymmetric Synthesis of Chiral 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol

Introduction: The Significance of Chiral Piperidines

The piperidine scaffold is a cornerstone of modern medicinal chemistry, present in a multitude of approved pharmaceuticals and clinical candidates.[1][2] Its three-dimensional structure allows for precise vectoral presentation of substituents, enabling potent and selective interactions with biological targets. The introduction of chirality further enhances this structural complexity, often leading to improved efficacy, selectivity, and pharmacokinetic profiles.[1]

The target molecule, 1-(1-(pyridin-2-yl)ethyl)piperidin-3-ol, embodies this principle, featuring two distinct chiral centers. The (1-(pyridin-2-yl)ethyl) moiety provides a key interaction point through its aromatic pyridine ring, while the chiral piperidin-3-ol core offers a versatile scaffold for further functionalization. The stereocontrolled synthesis of such molecules is therefore a critical task in drug discovery and development.

This guide presents a robust and modular synthetic strategy for accessing specific stereoisomers of this compound. The chosen approach relies on the highly efficient asymmetric transfer hydrogenation of a prochiral ketone, followed by a diastereoselective N-alkylation, providing excellent control over both stereocenters.

Retrosynthetic Analysis and Strategic Rationale

A logical retrosynthetic disconnection of the target molecule occurs at the C-N bond formed between the piperidine nitrogen and the ethyl side chain. This N-alkylation approach simplifies the synthesis into two key, manageable fragments:

-

A chiral 1-(pyridin-2-yl)ethyl electrophile , derived from the corresponding chiral alcohol.

-

An enantiopure piperidin-3-ol nucleophile .

This strategy offers significant advantages:

-

Modularity: It allows for the independent synthesis or sourcing of each chiral fragment, enabling access to all four possible stereoisomers of the final product by selecting the appropriate enantiomer of each precursor.

-

Convergent Synthesis: Combining two advanced intermediates late in the synthesis is generally more efficient and higher-yielding than a lengthy linear sequence.

-

Established Methodologies: The synthesis of each fragment can leverage well-established and highly reliable asymmetric transformations.

The forward synthesis will therefore proceed in two main stages:

-

Part A: Asymmetric synthesis of chiral 1-(pyridin-2-yl)ethanol via transition-metal-catalyzed transfer hydrogenation.

-

Part B: Activation of the resulting alcohol and subsequent N-alkylation of an enantiopure piperidin-3-ol.

Caption: Retrosynthetic strategy for the target molecule.

Part A: Synthesis of Chiral 1-(Pyridin-2-yl)ethanol

The cornerstone of this synthesis is the creation of the first stereocenter via the asymmetric reduction of 2-acetylpyridine. Transition-metal-catalyzed asymmetric transfer hydrogenation (ATH) is the method of choice due to its operational simplicity, high enantioselectivity, and the beneficial coordinating effect of the pyridine nitrogen.[3][4] The ruthenium complex formed with a chiral N-tosylated diamine ligand, such as (1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN), is a highly effective catalyst for this transformation, reliably producing the chiral alcohol with excellent enantiomeric excess (e.e.).[5][6]

Workflow for Asymmetric Transfer Hydrogenation

Caption: Workflow for the synthesis of (R)-1-(Pyridin-2-yl)ethanol.

Detailed Protocol: Asymmetric Transfer Hydrogenation

Materials:

-

2-Acetylpyridine (1.0 equiv)

-

[RuCl₂(p-cymene)]₂ (0.005 equiv, 0.5 mol%)

-

(1R,2R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN) (0.01 equiv, 1.0 mol%)

-

Formic acid (HCO₂H) (2.5 equiv)

-

Triethylamine (Et₃N) (1.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for chromatography

Procedure:

-

To an oven-dried flask under an inert atmosphere (N₂ or Ar), add [RuCl₂(p-cymene)]₂ (0.5 mol%) and (R,R)-TsDPEN (1.0 mol%).

-

Add anhydrous DCM and stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

-

In a separate flask, prepare a 5:2 azeotropic mixture of formic acid and triethylamine by carefully adding Et₃N (1.0 equiv) to HCO₂H (2.5 equiv) with cooling.

-

Add the freshly prepared HCO₂H/Et₃N mixture to the catalyst solution.

-

Add 2-acetylpyridine (1.0 equiv) to the reaction mixture.

-

Stir the reaction at 25-30 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield (R)-1-(Pyridin-2-yl)ethanol as a pure oil or solid.

-

Quality Control: Determine the enantiomeric excess of the product using chiral HPLC analysis.

Part B: N-Alkylation to Yield the Final Product

With the chiral alcohol in hand, the next stage involves coupling it to the piperidine core. This is achieved in two high-yielding steps: activation of the alcohol as a tosylate to create a good leaving group, followed by a standard Sₙ2 reaction with an enantiopure piperidin-3-ol. Using a commercially available enantiomer, such as (R)-piperidin-3-ol, ensures precise control over the final product's diastereomeric identity.

Workflow for Tosylation and N-Alkylation

Caption: Workflow for the synthesis of the final target molecule.

Detailed Protocol: Tosylation of Chiral Alcohol

Materials:

-

(R)-1-(Pyridin-2-yl)ethanol (1.0 equiv)

-

p-Toluenesulfonyl chloride (TsCl) (1.2 equiv)

-

Anhydrous Pyridine or Triethylamine (2.0 equiv)

-

Anhydrous Dichloromethane (DCM)

-

1 M aqueous HCl

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve (R)-1-(Pyridin-2-yl)ethanol (1.0 equiv) in anhydrous DCM in a flask cooled to 0 °C.

-

Add anhydrous pyridine (2.0 equiv), followed by the portion-wise addition of TsCl (1.2 equiv).

-

Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature overnight.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

-

Wash the organic layer sequentially with cold 1 M HCl (to remove pyridine), water, and saturated NaHCO₃ solution.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the crude tosylate, which can often be used in the next step without further purification.

Detailed Protocol: N-Alkylation of Piperidin-3-ol

Materials:

-

(R)-1-(1-(Pyridin-2-yl)ethyl) 4-methylbenzenesulfonate (crude tosylate from previous step, 1.0 equiv)

-

(R)-Piperidin-3-ol (1.1 equiv)

-

Potassium carbonate (K₂CO₃) (2.5 equiv)

-

Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

-

To a flask containing the crude tosylate (1.0 equiv), add (R)-piperidin-3-ol (1.1 equiv), K₂CO₃ (2.5 equiv), and anhydrous ACN.

-

Heat the reaction mixture to 60-70 °C and stir until TLC or LC-MS indicates the consumption of the tosylate (typically 6-12 hours).

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts.

-

Dry the organic layer, concentrate, and purify the crude product by flash column chromatography on silica gel to afford the final product, (3R)-1-((1R)-1-(pyridin-2-yl)ethyl)piperidin-3-ol.

Data Presentation and Quality Control

Rigorous analytical characterization is essential to confirm the structure, purity, and stereochemical integrity of the synthesized compound.

Analytical Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and assess purity.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.

-

Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the chiral alcohol intermediate and the diastereomeric ratio (d.r.) of the final product.

-

Polarimetry: To measure the specific optical rotation, which serves as a characteristic property of the enantiopure compound.

Summary of Expected Results

| Step | Product Name | Typical Yield | e.e. / d.r. | Analytical Method |

| ATH | (R)-1-(Pyridin-2-yl)ethanol | 85-95% | >98% e.e. | Chiral HPLC |

| Tosylation | (R)-Tosylate Intermediate | >90% (crude) | N/A | ¹H NMR |

| N-Alkylation | (3R)-1-((1R)-1-(Pyridin-2-yl)ethyl)piperidin-3-ol | 60-75% | >98:2 d.r. | HPLC, ¹H NMR |

References

- Ollevier, T. (2024). Transition-Metal-Catalyzed Asymmetric Reduction of 2-Pyridine Ketones. Synthesis.

- Organic & Biomolecular Chemistry. (n.d.). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Royal Society of Chemistry.

- PMC. (n.d.). Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands.

- PMC. (n.d.). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope.

- ResearchGate. (2008).

- Organic & Biomolecular Chemistry. (n.d.). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Royal Society of Chemistry.

- The Journal of Organic Chemistry. (2024).

- Nature. (1971).

- Chen, Q.-S., Li, J.-Q., & Zhang, Q.-W. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.

- MDPI. (2022).

- Shan, C., et al. (2022). Rapid Synthesis of α-Chiral Piperidines via a Highly Diastereoselective Continuous Flow Protocol. Organic Letters.

- Organic Letters. (2012).

- PubMed. (2015).

- Wikipedia. (n.d.). Enantioselective reduction of ketones.

- JACS. (2017).

- Chemical Society Reviews. (2009). Recent development and improvement for boron hydride-based catalytic asymmetric reduction of unsymmetrical ketones. Royal Society of Chemistry.

- ChemUniverse. (n.d.). This compound.

Sources

- 1. thieme-connect.com [thieme-connect.com]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. thieme-connect.com [thieme-connect.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Structural and Functional Overview

1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol is a heterocyclic compound featuring a piperidine ring substituted at the nitrogen atom with a pyridin-2-ylethyl group and bearing a hydroxyl group at the 3-position.[1] The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products, valued for its ability to confer desirable pharmacokinetic properties.[] The pyridine ring, another common heterocycle in medicinal chemistry, can engage in various intermolecular interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition at biological targets. The hydroxyl group on the piperidine ring introduces a potential site for hydrogen bonding, further influencing the compound's solubility and interaction with biomolecules.[3] Additionally, the chiral center at the 3-position of the piperidine ring means the compound can exist as enantiomers, which may exhibit different pharmacological activities.[3]

This document provides a comprehensive guide to the safe handling, storage, and use of this compound, drawing upon established protocols for structurally related compounds to ensure best practices in a laboratory setting.

Hazard Assessment and Mitigation

Summary of Anticipated Hazards

Based on the toxicological profiles of analogous compounds, this compound should be handled as a substance with the following potential hazards:

| Hazard Classification | Anticipated Effects | Rationale based on Structural Analogs |

| Acute Toxicity | Harmful or toxic if swallowed, inhaled, or in contact with skin.[4][5] | Piperidine and many of its derivatives are classified as toxic and harmful.[4][5] |

| Skin Corrosion/Irritation | Causes severe skin burns and irritation.[4][5] | The basic nitrogen of the piperidine ring contributes to its corrosive nature.[4][5] |

| Serious Eye Damage/Irritation | Causes serious eye damage, potentially leading to permanent injury.[4][6] | Piperidine and related compounds are known to be severe eye irritants.[4][6] |

| Flammability | Flammable liquid and vapor. | Both piperidine and pyridine are flammable liquids.[4][7] |

| Respiratory Irritation | May cause respiratory irritation.[8] | Inhalation of vapors of similar compounds can irritate the nose and throat.[9] |

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure risk.

Caption: Mandatory Personal Protective Equipment Workflow.

Handling Protocols

Adherence to strict handling protocols is essential to ensure personnel safety and experimental integrity.

General Handling

-

Ventilation: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[10]

-

Ignition Sources: This compound should be treated as a flammable liquid. Keep away from open flames, hot surfaces, and sparks.[7][8] Use non-sparking tools and explosion-proof equipment where necessary.[8][11]

-

Static Discharge: Take precautionary measures against static discharge.[8][11] Ensure proper grounding and bonding of containers and receiving equipment during transfers.[12]

-

Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[11] Wash hands thoroughly with soap and water after handling.[11] Contaminated clothing should be removed immediately and laundered before reuse.[11]

Weighing and Transfer

-

Preparation: Before handling, ensure that all necessary PPE is worn and the chemical fume hood is operational. Have spill cleanup materials readily available.

-

Inert Atmosphere: For sensitive reactions or long-term storage of solutions, consider handling under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.

-

Transfer: Use chemically resistant syringes, cannulas, or funnels for liquid transfers to minimize drips and spills.

-

Weighing: If weighing the compound directly, do so in a tared, sealed container within the fume hood.

Storage Protocols

Proper storage is critical to maintain the stability and purity of this compound and to prevent hazardous situations.

Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Recommended storage temperature for similar compounds is often refrigerated (2-8 °C).[13] | To minimize degradation and vapor pressure. |

| Atmosphere | Store in a tightly sealed container. | To prevent contamination and evaporation. |

| Light | Protect from direct sunlight.[4] | To prevent light-induced degradation. |

| Ventilation | Store in a well-ventilated area. | To dissipate any potential vapors from container leakage. |

Incompatible Materials

Store this compound away from the following incompatible materials:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Acids: As a basic compound, it will react exothermically with acids.

-

Acid Chlorides and Anhydrides: Can undergo vigorous reactions.

Caption: Recommended Storage Protocol Flowchart.

Emergency Procedures

Spill Response

-

Evacuate: Immediately evacuate the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, but avoid creating sparks.

-

Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite.[9] Do not use combustible materials like sawdust.

-

Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.

-

Reporting: Report the incident to the appropriate safety officer.

First Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[9] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, give them a small amount of water to drink. Seek immediate medical attention.

Disposal

Dispose of this compound and any contaminated materials as hazardous waste in accordance with all applicable local, state, and federal regulations. Do not dispose of it down the drain.

References

-

Ataman Kimya. PIPERIDINE. [Link]

- Apollo Scientific. 2-(Tributylstannyl)

-

Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]

- Kishida Chemical Co., Ltd. (2023, February 1).

- Penta. (2024, November 26).

-

New Jersey Department of Health. HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE. [Link]

- Apollo Scientific. (2022, May 17). 2-(4-Pyridinylmethyl)

- Santa Cruz Biotechnology.

- Apollo Scientific. (2023, August 3). (S)

- Chemos GmbH & Co. KG.

- AmericanBio. (2015, February 23).

-

ChemUniverse. This compound [P45930]. [Link]

- Carl ROTH. (2025, March 31).

-

PubChem. N-[1-(1H-pyrrol-2-yl)ethyl]piperidin-3-amine. [Link]

- Chemos GmbH & Co. KG.

- Santa Cruz Biotechnology. 1-(2-Aminoethyl)

-

PubChem. N-ethyl-1-(2-pyridin-3-ylethyl)piperidin-3-amine. [Link]

-

ResearchGate. (PDF) Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. [Link]

Sources

- 1. This compound [P45930] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 3. 1-(2-Ethoxyethyl)piperidin-3-ol For Research [benchchem.com]

- 4. chemos.de [chemos.de]

- 5. carlroth.com [carlroth.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. chemos.de [chemos.de]

- 9. nj.gov [nj.gov]

- 10. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. americanbio.com [americanbio.com]

- 13. chemimpex.com [chemimpex.com]

Preparation of pharmaceutical salts of 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol

Application Note: Strategic Salt Selection and Preparation for 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol

Executive Summary

This guide details the protocols for the preparation, screening, and isolation of pharmaceutical salts of This compound . This molecule presents a unique challenge in solid-state chemistry due to its dual-basic nature (containing both aliphatic piperidine and aromatic pyridine nitrogens) and the presence of two chiral centers (the ethyl linker and the C3-piperidinol).

The free base of this compound is likely to exist as a viscous oil or low-melting solid with poor aqueous solubility. Converting it into a crystalline salt is critical to ensure stability, improve bioavailability, and facilitate handling during drug product manufacturing.[1]

Physicochemical Profiling & Strategy

Before initiating wet chemistry, we must analyze the ionization profile to select appropriate counter-ions.

Structural Analysis & pKa Estimation

The molecule contains two protonation sites. Understanding the basicity gap between them is the key to controlling stoichiometry (Mono- vs. Di-salts).

| Functional Group | Type | Estimated | Reactivity |

| Piperidine Nitrogen (N1) | Tertiary Aliphatic Amine | ~9.2 – 9.8 | Primary Salt Site. Highly basic; will protonate first. |

| Pyridine Nitrogen | Aromatic Amine | ~5.2 – 5.4 | Secondary Salt Site. Weakly basic; requires strong acids (low pH) to protonate. |

| Hydroxyl (C3) | Secondary Alcohol | ~16 | Non-ionizable in physiological range; participates in H-bonding lattice. |

The Rule

For a stable salt (proton transfer) rather than a co-crystal, the difference between the

-

Targeting the Piperidine N (Mono-salt): Requires acids with

. (Most organic and mineral acids). -

Targeting the Pyridine N (Di-salt): Requires strong acids with

(e.g., HCl, H₂SO₄, Methanesulfonic acid).

Recommendation: Target the Mono-salt first. Di-salts of pyridine derivatives are often highly hygroscopic due to the high charge density and acidity of the pyridinium proton.

Decision Logic & Workflow

The following decision tree outlines the experimental strategy for this specific scaffold.

Figure 1: Strategic workflow for salt selection targeting the piperidine-pyridine scaffold.

Detailed Experimental Protocols

Protocol A: Tier 1 High-Throughput Screening (Micro-scale)

Objective: Rapidly identify crystalline hits using 6 common counter-ions. Scale: 50 mg per well/vial.

Materials:

-

Base: this compound (Free Base).

-

Acids (0.5M or 1M solutions in THF or Ethanol): Hydrochloric acid, Methanesulfonic acid, L-Tartaric acid, Fumaric acid, Succinic acid, Citric acid.

-

Solvents: Isopropanol (IPA), Acetone, Ethyl Acetate.

Procedure:

-

Stock Solution: Dissolve 300 mg of Free Base in 3 mL of IPA (Concentration: 100 mg/mL).

-

Dispensing: Aliquot 0.5 mL (50 mg base) into 6 HPLC vials.

-

Acid Addition: Add 1.05 equivalents of the respective acid solution to each vial.

-

Note: For HCl and Mesylate, add slowly to prevent localized oiling.

-

-

Cycling: Cap vials and heat to 50°C for 30 minutes, then cool to room temperature (RT) at 5°C/hour.

-

Observation:

Protocol B: Bench-Scale Preparation of the Mono-Hydrochloride Salt

Context: HCl is the industry standard. However, piperidine HCl salts can be hygroscopic. This protocol uses an anhydrous approach to maximize crystallinity.

Reagents:

-

Free Base (5.0 g, ~24.2 mmol)

-

4M HCl in Dioxane (or Acetyl Chloride in MeOH)

-

Solvent: Isopropanol (IPA) and Diethyl Ether (or MTBE).

Step-by-Step Methodology:

-

Dissolution: Dissolve 5.0 g of Free Base in 25 mL of anhydrous IPA. Stir at room temperature until clear.

-

Acidification: Place the flask in an ice-water bath (0–5°C). Dropwise, add 6.5 mL of 4M HCl in Dioxane (26 mmol, 1.07 eq).

-

Critical: Maintain temperature <10°C. Exothermic reaction.

-

-

Nucleation: A white precipitate should form. If the solution remains clear or turns into a gum, remove the ice bath and warm to 40°C, then add MTBE (10 mL) dropwise until turbidity persists.

-

Crystallization: Allow the slurry to stir at Room Temperature for 2 hours, then cool to 0°C for another 2 hours.

-

Filtration: Filter the solid under vacuum/nitrogen. Wash the cake with cold MTBE (2 x 10 mL).

-

Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol C: Preparation of the L-Tartrate Salt (Chiral Resolution Potential)

Context: Since the molecule has two chiral centers, using a chiral acid like L-Tartaric acid can preferentially crystallize one diastereomer, improving optical purity.

Reagents:

-

Free Base (5.0 g)

-

L-Tartaric Acid (3.63 g, 1.0 eq)

-

Solvent: Ethanol (Absolute) and Acetone.

Step-by-Step Methodology:

-

Acid Solution: Dissolve L-Tartaric acid in 20 mL of hot Ethanol (60°C).

-

Base Addition: Dissolve Free Base in 10 mL Ethanol and add it slowly to the hot acid solution.

-

Why Reverse Addition? Adding base to acid ensures the acid is always in excess during mixing, preventing the formation of 2:1 (Base:Acid) species.

-

-

Reflux: Heat the mixture to reflux (78°C) for 15 minutes to ensure homogeneity.

-

Controlled Cooling: Turn off the heat and allow the flask to cool inside the oil bath (slow cooling over 3–4 hours).

-

Isolation: Filter the resulting crystals.

-

Enrichment (Optional): If the optical rotation is not at target, recrystallize the salt from 95:5 Ethanol:Water.

Analytical Validation (Self-Validating Systems)

You must confirm that a salt was formed and not just a physical mixture.

| Technique | Observation Indicating Salt Formation |

| 1H-NMR (DMSO-d6) | Look for the shift in the signal of protons adjacent to the Piperidine Nitrogen ( |

| DSC (Differential Scanning Calorimetry) | A sharp endothermic melting peak distinct from the free base and the pure acid. Target MP: >140°C for stability. |

| XRPD (X-Ray Powder Diffraction) | A unique diffraction pattern with new peaks not present in the individual components. |

| DVS (Dynamic Vapor Sorption) | Critical: Check mass gain at 80% RH. If mass gain >2%, the salt is hygroscopic and may require a different counter-ion (e.g., Fumarate). |

Troubleshooting Common Issues

-

Issue: The product oils out (oiling out).

-

Cause: The salt is more soluble in the impurities or the solvent is too polar.

-

Fix: Use the "Seeding" technique. Save a tiny amount of the oil, freeze it to induce crystallization, and use that solid to seed the main batch. Switch to a less polar solvent system (e.g., Acetone/Heptane).

-

-

Issue: Hygroscopicity (The powder turns to goo on the bench).

-

Cause: The Pyridinium proton is too acidic or the lattice energy is low.

-

Fix: Switch from HCl to a non-hygroscopic organic acid like Fumaric acid (creates a hydrogen-bonded network) or Pamoic acid (highly hydrophobic).

-

References

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[7][8][9][10] (2002).[8][9] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[8][9][11]

-

FDA Guidance for Industry. (2018). ANDAs: Pharmaceutical Solid Polymorphism. U.S. Food and Drug Administration.[6]

-

Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[1][6][8][12] Advanced Drug Delivery Reviews, 59(7), 603-616.

-

Kumar, L., et al. (2013). Salt Selection in Drug Development: A Smart Approach. Journal of Pharmacy and Bioallied Sciences.

-

Bhattachar, S. N., et al. (2006). Preparation and Characterization of Salts of Weakly Basic Drugs. International Journal of Pharmaceutics.

Sources

- 1. bjcardio.co.uk [bjcardio.co.uk]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. uregina.ca [uregina.ca]

- 5. Piperidine [drugfuture.com]

- 6. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. publications.iupac.org [publications.iupac.org]

- 11. scribd.com [scribd.com]

- 12. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol

Introduction

Welcome to the technical support hub for the purification of 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol . This intermediate is critical in the synthesis of JAK inhibitors and antihistamines. Its purification presents specific challenges due to its amphoteric nature (basic nitrogens, polar hydroxyl group) and the presence of two chiral centers , leading to diastereomeric mixtures.

This guide moves beyond generic advice, offering field-proven protocols to isolate your target molecule from common impurities like unreacted 2-acetylpyridine, piperidin-3-ol, and metal residues.

Module 1: Acid-Base Extraction (The "Rough" Clean)

Objective: Bulk removal of neutral organic impurities (e.g., unreacted 2-acetylpyridine) and highly polar/inorganic residues.

The Science (Why this works)

The molecule contains two nitrogen atoms with distinct pKa values:[1]

-

Pyridine Nitrogen:

(Weakly basic) -

Piperidine Nitrogen (Tertiary):

(Strongly basic)

By manipulating pH, we can selectively ionize the piperidine nitrogen, forcing the molecule into the aqueous phase while leaving neutral impurities in the organic phase.

Protocol 1.0: Selective pH Swing Extraction

| Step | Action | Mechanistic Rationale |

| 1 | Dissolve crude oil in DCM or EtOAc (10 mL/g). | Solubilizes the target and neutral organic impurities. |

| 2 | Extract with 1M HCl until aqueous pH | Protonates the piperidine nitrogen ( |

| 3 | Separate layers. Keep the Aqueous (Top) layer. | CRITICAL: Unreacted ketone (2-acetylpyridine) and non-basic byproducts remain in the organic layer. |

| 4 | Wash the aqueous layer 2x with fresh DCM. | Removes entrained neutral organics. |

| 5 | Cool aqueous layer to 0°C. Adjust pH to 12-13 using 4M NaOH . | Deprotonates both nitrogens. The target molecule precipitates or oils out. |

| 6 | Extract 3x with DCM or CHCl | The neutral target partitions back into the organic phase. |

| 7 | Dry (Na | Removes water and solid salts. |

Visual Workflow: Acid-Base Logic

Figure 1: Workflow for removing neutral impurities using pKa exploitation.

Module 2: Diastereomer Separation

Objective: Separation of diastereomers (RR/SS vs RS/SR). Context: The molecule has two chiral centers: the ethyl linker position and the piperidine C3 position. Synthetic routes (e.g., reductive amination) typically yield a mixture of diastereomers (dr).

Method A: Flash Column Chromatography

Standard silica gel often causes "tailing" due to the interaction between the basic piperidine amine and acidic silanol groups on the silica surface.

-

Stationary Phase: Amino-functionalized silica (NH

-SiO -

Mobile Phase (Standard Silica): DCM:MeOH (95:5) + 1% Triethylamine (TEA) or 1% NH

OH .-

Note: The TEA blocks silanol sites, sharpening the peaks.

-

Method B: Fractional Crystallization (The Scalable Solution)

If chromatography is insufficient, convert the free base into a salt. Diastereomeric salts often have significantly different solubility profiles.

Recommended Salt Screen:

-

Oxalic Acid: Often forms crystalline solids with piperidine derivatives.

-

L-Tartaric Acid / Dibenzoyl-L-tartaric acid: Excellent for resolving diastereomers and enantiomers.

-

Fumaric Acid: Good for non-hygroscopic salt formation.

Protocol:

-

Dissolve 100 mg of semi-pure amine in EtOH (1 mL).

-

Add 1.0 eq of acid (dissolved in warm EtOH).

-

Allow to cool slowly to RT, then 4°C.

-

Filter crystals. Analyze mother liquor vs. crystals by NMR or HPLC to determine which diastereomer enriched in the solid.

Module 3: Troubleshooting & FAQs

Q1: My product is tailing badly on the TLC plate and column. How do I fix this?

Diagnosis: The basic nitrogen is hydrogen-bonding with the acidic silica. Solution:

-

TLC: Dip your TLC plate in a solution of MeOH/TEA (90:10) and dry it before spotting your compound. Or, add 1-2% TEA to your developing solvent.

-

Column: Pre-wash the silica column with mobile phase containing 1% TEA.

Q2: I have low recovery after acid-base extraction.

Diagnosis: The target molecule is highly water-soluble due to the hydroxyl group and the piperidine ring. Solution:

-

Salting Out: Saturate the aqueous phase with NaCl (brine) before the final basic extraction. This decreases the solubility of organics in water (Salting-out effect).

-

Solvent Choice: Switch from DCM to Chloroform:Isopropanol (3:1) for the extraction. This mixture is more polar and extracts alcohols better than pure DCM.

Q3: How do I remove residual Palladium (Pd) or Nickel (Ni) after hydrogenation?

Diagnosis: Metal leaching from catalysts (Pd/C or Raney Ni). Solution:

-

SiliaMetS® Thiol: Add a metal scavenger resin (thiol-functionalized silica) to the organic solution. Stir for 4 hours and filter.

-

Chelating Wash: Wash the organic layer with 10% aqueous EDTA or N-acetylcysteine solution at pH 7-8.

Decision Matrix: Troubleshooting Flow

Figure 2: Quick-reference guide for common purification issues.

References

- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.

-

Khalili, F., Henni, A., & East, A. L. L. (2009).[2] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Link (Provides comparative pKa data for cyclic amines).

-

Sigma-Aldrich. (n.d.). (S)-Ethyl piperidine-3-carboxylate Product Sheet. Link (Reference for handling piperidine-3-carboxyl/alcohol derivatives).

-

Reich, H. J. (n.d.). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. Link (Authoritative source for organic pKa values).

Sources

Minimizing side reactions during 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol formation

Technical Support Center: 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol Synthesis

Subject: Minimizing Side Reactions & Optimizing Yield Ticket ID: CHEM-SUP-2024-PYR Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary

You are attempting to couple 2-acetylpyridine with piperidin-3-ol to form This compound . This is a reductive amination of an electron-deficient heterocyclic ketone with a secondary amine containing a competing hydroxyl group.

The Critical Challenge: The electron-withdrawing nature of the pyridine ring makes the carbonyl carbon highly electrophilic, but it also renders the intermediate iminium ion unstable and prone to hydrolysis. Furthermore, the ketone is susceptible to direct reduction to 1-(pyridin-2-yl)ethanol before the amine can couple.

This guide prioritizes the Titanium(IV) Isopropoxide [Ti(OiPr)₄] mediated reductive amination as the primary protocol to suppress these side reactions.

Module 1: The Competitive Landscape (Pathway Analysis)

To minimize side reactions, you must first visualize where the chemistry goes wrong. The diagram below illustrates the "Safe Path" (Reductive Amination) versus the "Risk Zones" (Direct Reduction and Elimination).

Figure 1: Reaction landscape showing the critical necessity of stabilizing the imine intermediate to avoid the "Dead End" of direct ketone reduction.

Module 2: Troubleshooting the Primary Side Reaction (Ketone Reduction)

The Issue: You observe a significant amount of 1-(pyridin-2-yl)ethanol in your crude LC-MS. The Cause: The reducing agent (e.g., NaBH₄) reduced the ketone before the imine was fully formed. 2-acetylpyridine is sterically more hindered than an aldehyde, making imine formation slower than the background reduction rate.

Protocol Adjustment: The Titanium Lock

Do not mix the amine, ketone, and reducing agent simultaneously (One-Pot, Simultaneous Addition). Instead, use a Stepwise Ti(OiPr)₄ Protocol .

Mechanism: Ti(OiPr)₄ acts as a Lewis acid to activate the carbonyl and, crucially, as a water scavenger.[1] It drives the equilibrium toward the imine/enamine species before the reducing agent is introduced.

Optimized Workflow:

-

Complexation (Dry State): Combine 2-acetylpyridine (1.0 eq) and piperidin-3-ol (1.1 eq) in neat Ti(OiPr)₄ (1.5–2.0 eq).

-

Note: No solvent is needed initially. The Lewis acid facilitates the attack of the secondary amine.

-

-

Aging: Stir under N₂ for 6–12 hours. This ensures conversion to the titanated iminium species.

-

Dilution: Dilute with anhydrous Ethanol or THF.

-

Reduction: Add NaBH₄ (1.5 eq) slowly at 0°C.

-

Why NaBH₄ now? Once the Ti-complex is formed, NaBH₄ is sufficient and cheaper than NaBH(OAc)₃. The Ti-complex protects the "ketone" character, preventing direct reduction.

-

Module 3: Stereochemical Complexity (The "Hidden" Mixture)

User Query: "My product shows two distinct peaks in HPLC with identical Mass Spec (m/z). Is this a side reaction?"

Diagnosis: This is likely not a side reaction but diastereomers .

-

Chiral Center 1: The piperidin-3-ol ring (C3 position).

-

Chiral Center 2: The new ethyl linker (C1 position of the ethyl group).

If you started with racemic piperidin-3-ol, you will have four stereoisomers (two pairs of enantiomers). If you started with enantiopure (e.g., (S)-piperidin-3-ol), you will have two diastereomers (S,S and R,S).

Separation Strategy:

| Method | Effectiveness | Notes |

|---|---|---|

| Flash Chromatography | Low | Diastereomers often co-elute on standard Silica. |

| Preparative HPLC (C18) | High | Requires buffered mobile phase (pH > 8) to keep amines neutral. |

| Crystallization | Medium | Salt formation (e.g., fumarate or oxalate) may preferentially crystallize one diastereomer. |

Module 4: Why You Should Avoid Alkylation (Route B)

Some users attempt to synthesize this by reacting 2-(1-chloroethyl)pyridine with piperidin-3-ol. Recommendation: ABORT.

Reasoning:

-

Elimination Risk: 2-(1-haloethyl)pyridines are notoriously unstable. In the presence of a base (required for alkylation), they undergo E2 elimination to form 2-vinylpyridine .

-

Polymerization: 2-vinylpyridine can polymerize, creating a "tar" in your flask.

-

Regioselectivity: While N-alkylation is favored, the free hydroxyl group on piperidin-3-ol can compete (O-alkylation) under strong basic conditions.

Frequently Asked Questions (FAQ)

Q1: Can I use NaBH(OAc)₃ instead of the Titanium method? A: Yes, but with a caveat. Sodium Triacetoxyborohydride is excellent for aldehydes. For acetophenones (like 2-acetylpyridine), the reaction is sluggish. If you use NaBH(OAc)₃, add Acetic Acid (1-2 eq) to catalyze iminium formation and use 1,2-Dichloroethane (DCE) as solvent. Expect reaction times of 24-48 hours.

Q2: How do I remove the Titanium salts during workup? A: This is the most common pain point. Upon adding water, Ti(OiPr)₄ turns into a sticky white gel (TiO₂·xH₂O) that clogs filters.

-

The Fix: Quench the reaction with 1N NaOH or Rochelle's Salt (Sodium Potassium Tartrate) solution. Stir vigorously for 1 hour until two clear layers form. The tartrate chelates the titanium, keeping it in the aqueous phase.

Q3: Is the hydroxyl group on the piperidine at risk of oxidation? A: Not under reductive amination conditions. Borohydrides reduce C=O and C=N bonds; they do not oxidize alcohols. However, ensure your starting material is free of piperidinone (ketone) impurities.

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. Link

-

Mattson, R. J., et al. (1990).[2] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[2] The Journal of Organic Chemistry. Link

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

Sources

Technical Support Center: Purification of 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol

Executive Summary: The Chemical Challenge

Purifying 1-(1-(Pyridin-2-yl)ethyl)piperidin-3-ol presents a "perfect storm" of chromatographic challenges. You are dealing with a trifecta of polarity and basicity:

-

Piperidine Nitrogen (

): Highly basic (pKa ~11). It will protonate on standard acidic silica (pH ~5), leading to catastrophic streaking or irreversible adsorption. -

Pyridine Nitrogen (

): Moderately basic (pKa ~5.2) and aromatic.[1] It contributes to tailing via hydrogen bonding with free silanols. -

Hydroxyl Group: Increases overall polarity, requiring a strong eluent that often exacerbates the solubility/streaking trade-off.

The Solution: You cannot use standard Hexane/Ethyl Acetate. You must use a Buffered Normal Phase or Reverse Phase system. This guide details the exact solvent architectures required to purify this molecule successfully.

Module 1: Solvent System Architectures

System A: The "Gold Standard" (DCM / MeOH / NH OH)

This is the most robust system for polar, basic amines. The ammonia serves two roles: it deprotonates the silica surface (suppressing ion-exchange retention) and keeps the piperidine nitrogen in its free-base form.

| Component | Function | Working Range |

| Dichloromethane (DCM) | Solubilizing carrier; weak eluent. | 80% – 98% |

| Methanol (MeOH) | Strong polar modifier; elutes the alcohol. | 2% – 20% |

| Ammonium Hydroxide (NH | Critical Modifier. Suppresses silanol ionization. | 0.5% – 2% |

Preparation Protocol (The "Shake & Vent" Method): DCM and Methanol are miscible, but aqueous ammonia is not fully miscible in DCM alone.

-

Premix the MeOH and NH

OH first. -

Add this mixture to the DCM.

-

WARNING: Mixing ammonia with organics generates gas. Shake in a separating funnel and vent frequently to prevent pressure buildup.

-

Standard Isocratic Mix: 90:9:1 (DCM : MeOH : NH

OH).[2]

System B: The "Green" Alternative (EtOAc / MeOH / TEA)

If you wish to avoid chlorinated solvents, this system is effective but requires Triethylamine (TEA) instead of ammonia.

-

Base Solvent: Ethyl Acetate (EtOAc)

-

Modifier: Methanol (MeOH) (0–20%)

-

Additive: Triethylamine (TEA) (1–2% constant)

-

Note: TEA is harder to remove (higher boiling point) than ammonia.

Module 2: Visualization & Decision Logic

Before running the column, you must validate your solvent system on TLC.[3] Use this logic flow to determine the optimal purification path.

Figure 1: Decision matrix for optimizing mobile phase selectivity and peak shape.

Visualization Methods

Your molecule has a pyridine ring (UV active) and a secondary amine/alcohol.

-

UV (254 nm): Primary method.[4] The pyridine ring absorbs strongly.

-

Dragendorff’s Reagent: Stains tertiary amines/pyridines orange-red on a yellow background. Highly specific.

-

Ninhydrin: Stains the amine (less sensitive for tertiary amines but often works if heated vigorously).

-

KMnO

: Stains the alcohol and amine (Yellow/Brown spots).

Module 3: Troubleshooting & FAQs

Q1: My compound tails severely even with 10% MeOH. Why?

A: This is "Silanol Overload." The acidic silanols on the silica surface are protonating your piperidine nitrogen.

-

Fix 1 (Mobile Phase): Ensure you are using Ammonium Hydroxide (NH

OH) , not just MeOH. The base must compete for the silanol sites. -

Fix 2 (Stationary Phase): Pre-treat your silica column. Flush the column with a solution of 1% TEA in Hexane (or DCM) before loading your sample. This "deactivates" the silica.

Q2: I am using DCM/MeOH/NH OH, but the pressure is building up in my column.

A: Ammonia gas outgassing and the heat of mixing (exothermic adsorption) cause pressure.

-

Fix: Use "Ammoniated Silica" (see Protocol below) or premix your solvent in a flask and let it sit for 15 minutes before pumping. Use a lower flow rate than standard.

Q3: Can I use Reverse Phase (C18)?

A: Yes, and it is often better.

-

System: Water / Acetonitrile.[5]

-

Buffer: You must use a basic buffer to keep the amine neutral, or an acidic buffer to keep it fully protonated.

-

Basic Mode (High pH): 10mM Ammonium Bicarbonate (pH ~10). The compound will be neutral and retain well.

-